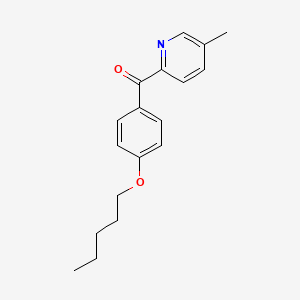
(4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride
Descripción general
Descripción
4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride, also known as 4-FQM, is a synthetic compound with a variety of applications in the field of scientific research. The compound is used in a variety of laboratory experiments, and has been studied extensively in recent years to better understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride has been used in a variety of scientific research applications, such as the study of enzyme-catalyzed reactions, the inhibition of certain enzymes, and the study of the effects of drugs on cellular processes. In addition, (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride has been used to study the effects of certain drugs on the human brain, as well as the effects of certain drugs on the behavior of animals. (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride has also been used to study the effects of certain drugs on the cardiovascular system, as well as the effects of certain drugs on the immune system.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride is not yet fully understood. However, it is believed that (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride acts as an inhibitor of certain enzymes, such as acetylcholinesterase, and is believed to be involved in the regulation of certain cellular processes, such as the release of neurotransmitters. In addition, (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride has been found to interact with certain drugs, such as opioids, and is believed to be involved in the regulation of certain behaviors, such as drug-seeking behavior.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride are not yet fully understood. However, it has been found to inhibit certain enzymes, such as acetylcholinesterase, and is believed to be involved in the regulation of certain cellular processes, such as the release of neurotransmitters. In addition, (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride has been found to interact with certain drugs, such as opioids, and is believed to be involved in the regulation of certain behaviors, such as drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride in laboratory experiments include its ease of synthesis, its low toxicity, and its ability to interact with certain drugs. However, there are also some limitations to using (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride in laboratory experiments, such as its lack of specificity in its interaction with certain drugs, and its potential to interact with other compounds in the environment.
Direcciones Futuras
The potential future directions for (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride include further research into its mechanism of action, its biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments. In addition, further research into the potential interactions between (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride and certain drugs, such as opioids, may provide insight into the potential therapeutic applications of (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride. Finally, further research into the potential interactions between (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride and other compounds in the environment may provide insight into the potential environmental impacts of (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride.
Propiedades
IUPAC Name |
(4-fluorophenyl)-quinolin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2.2ClH/c17-14-7-5-11(6-8-14)16(18)13-9-12-3-1-2-4-15(12)19-10-13;;/h1-10,16H,18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHYYVGBBJYMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C3=CC=C(C=C3)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



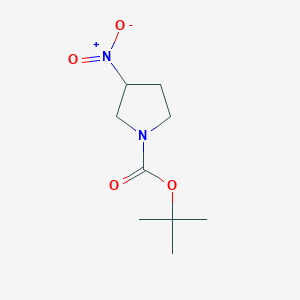
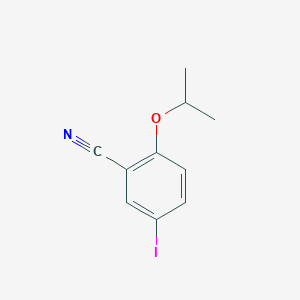
![Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate](/img/structure/B1441252.png)
![8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1441253.png)
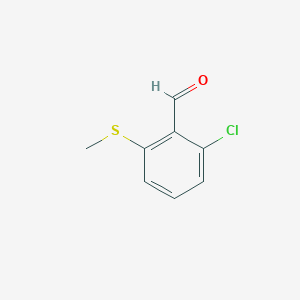

![Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate](/img/structure/B1441258.png)
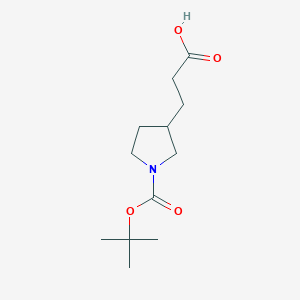
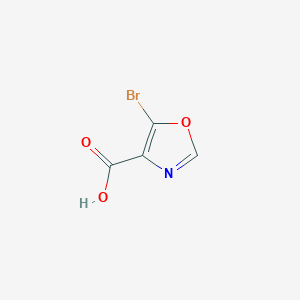
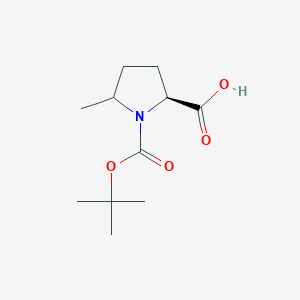
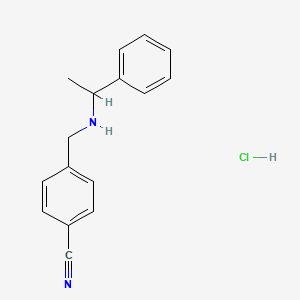
![Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate](/img/structure/B1441267.png)
